molecular formula C8H8F2O3S B10905229 Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate CAS No. 181063-90-1

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate

Cat. No.: B10905229
CAS No.: 181063-90-1
M. Wt: 222.21 g/mol
InChI Key: HHUVBWQJVUXZRX-UHFFFAOYSA-N
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Description

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate: is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound features a difluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions.

    Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable leaving group.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The methoxy and difluoromethyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to replace the methoxy or difluoromethyl groups.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis and medicinal chemistry.

Biology

The compound’s structural features make it a potential candidate for studying biological interactions, particularly in enzyme inhibition and receptor binding studies. Its difluoromethyl group can enhance binding affinity and metabolic stability.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic properties. The difluoromethyl group is known to improve the pharmacokinetic properties of drug candidates, such as increased bioavailability and metabolic stability .

Industry

Industrially, this compound can be used in the development of agrochemicals, pharmaceuticals, and materials science. Its unique properties can contribute to the design of new functional materials and active ingredients.

Mechanism of Action

The mechanism of action of Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding interactions through hydrogen bonding and hydrophobic effects, leading to increased potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(trifluoromethyl)-3-methoxythiophene-2-carboxylate
  • Methyl 5-(chloromethyl)-3-methoxythiophene-2-carboxylate
  • Methyl 5-(bromomethyl)-3-methoxythiophene-2-carboxylate

Uniqueness

Methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to trifluoromethyl or halomethyl analogs, the difluoromethyl group offers a balance between lipophilicity and electron-withdrawing effects, enhancing its utility in various applications .

Properties

CAS No.

181063-90-1

Molecular Formula

C8H8F2O3S

Molecular Weight

222.21 g/mol

IUPAC Name

methyl 5-(difluoromethyl)-3-methoxythiophene-2-carboxylate

InChI

InChI=1S/C8H8F2O3S/c1-12-4-3-5(7(9)10)14-6(4)8(11)13-2/h3,7H,1-2H3

InChI Key

HHUVBWQJVUXZRX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)C(F)F)C(=O)OC

Origin of Product

United States

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